![molecular formula C9H9ClF6N2O B2720304 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856034-10-0](/img/structure/B2720304.png)
4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as TFPP, is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
TFPP exerts its effects by binding to the active site of certain enzymes and inhibiting their activity. It is a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, TFPP increases the concentration of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
TFPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and memory. TFPP has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of inflammatory disorders and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
TFPP has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, which makes it a useful tool for studying enzyme function and activity. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. However, TFPP has some limitations for lab experiments. It is a toxic compound and requires careful handling and disposal. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on TFPP. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is its potential use as a pesticide and herbicide. Further studies are needed to determine its efficacy and safety for these applications. Additionally, TFPP could be further studied for its anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of inflammatory disorders and oxidative stress-related diseases.
Synthesis Methods
The synthesis of TFPP involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-hydroxy-1-(3,3,3-trifluoropropyl)pyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)pyrazole. The final step involves the chlorination of this compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride, resulting in the formation of TFPP.
Scientific Research Applications
TFPP has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. TFPP has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. It has also been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
4-chloro-3-(2,2,2-trifluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF6N2O/c10-6-3-18(2-1-8(11,12)13)17-7(6)4-19-5-9(14,15)16/h3H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXICFDJWBFVXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole |
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